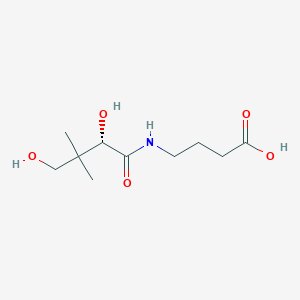

Dexpanthenol impurity J

Descripción general

Descripción

Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium . It is used as a moisturizing agent for dry, itchy skin and rashes . Impurities in Dexpanthenol can arise from the synthesis process or degradation over time .

Synthesis Analysis

A stability-indicating RP-HPLC method was developed and validated for analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C 18 column using a mixture of 0.037 M monobasic potassium phosphate in water and methanol .

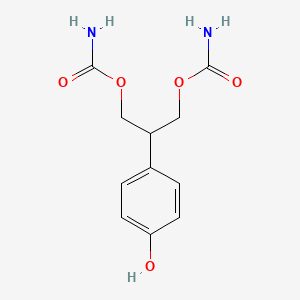

Molecular Structure Analysis

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . Its molecular formula is C9H19NO4 .

Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .

Physical and Chemical Properties Analysis

Dexpanthenol has a molecular weight of 205.25, a density of 1.20 g/mL at 20 °C, a melting point of 64-69°C, and a boiling point of 118-120 °C (2.7 mmHg) .

Aplicaciones Científicas De Investigación

Dexpanthenol in Skin and Wound Healing

- Gene Expression Modulation : Dexpanthenol has been shown to modulate gene expression in skin wound healing, with an in vivo study revealing upregulation of genes like IL-6, IL-1β, and downregulation of psorasin mRNA and protein expression (Heise et al., 2012).

- Topical Formulations : Investigation of topical formulations containing dexpanthenol revealed its ability to regenerate epidermal cells, demonstrating anti-inflammatory activity and good tolerance after topical application (Stozkowska & Piekos̀, 2004).

Dexpanthenol for Skin Protection and Therapeutic Uses

- Skin Protection Against Irritation : A double-blind, placebo-controlled study highlighted dexpanthenol's efficacy in protecting skin against irritation, with corneometry showing statistically significant differences in skin hydration and barrier function (Biro et al., 2003).

- Application in Hair Care Products : An innovative method for analyzing dexpanthenol in hair care products was developed, underlining its widespread use as a humectant in such products, especially for anti-hairfall purposes (Weiss et al., 2019).

Dexpanthenol in Medical and Cosmetic Interventions

- Postprocedure Wound Healing : Recent studies confirmed the usefulness of topical dexpanthenol in accelerating wound healing and restoring skin barrier function following medical and cosmetic interventions (Gorski et al., 2020).

- Protective and Therapeutic Effects : Research has also explored dexpanthenol's protective and therapeutic effects in various models, including its impact on cardiac damage and diabetic cardiovascular function (Kalkan et al., 2018).

Mecanismo De Acción

Target of Action

Dexpanthenol, the parent compound of Dexpanthenol impurity J, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It is an essential component of a normally functioning epithelium . Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Mode of Action

It appears that dexpanthenol increases the mobility of stratum corneum molecular components . Due to its good penetration and high local concentrations, dexpanthenol is used in many topical products, such as ointments and lotions for treatment of dermatological conditions to relieve itching or promote healing .

Biochemical Pathways

Dexpanthenol has been found to regulate the IL-6/HIF1α/VEGF pathway . It also stimulates the anagen-inducing factors (ALP; β-catenin; versican), which trigger or elongate the anagen phase . On the other hand, dexpanthenol reduces TGF-β1 expressions in both mRNA and protein levels .

Pharmacokinetics

The pharmacokinetics data of dexpanthenol in humans is currently unavailable . It is known that dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions .

Result of Action

Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Direcciones Futuras

Dexpanthenol has multiple pharmacological effects and has been employed to treat various skin disorders such as Atopic Dermatitis . It improves skin barrier function, reduces acute and frequent flares, has a significant topical corticosteroid sparing effect, and enhances wound healing for skin lesions . This suggests that Dexpanthenol could be further explored for its potential in treating other skin conditions.

Propiedades

IUPAC Name |

4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

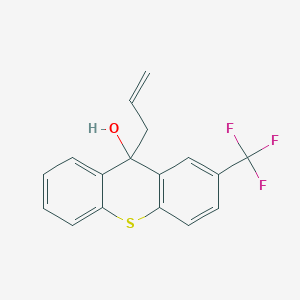

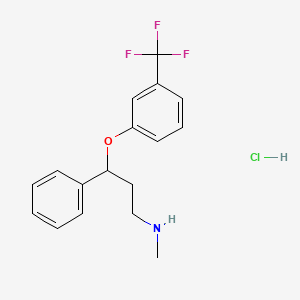

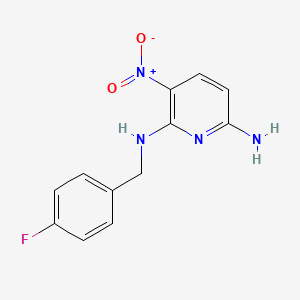

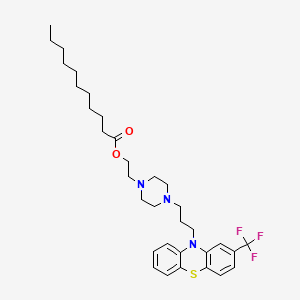

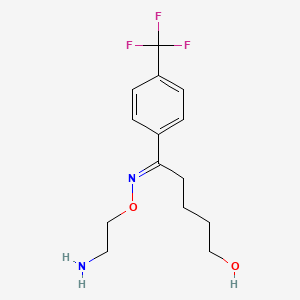

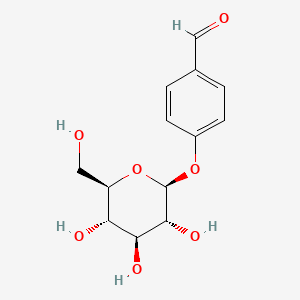

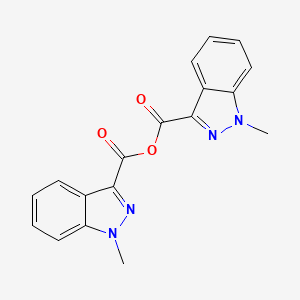

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.